molecular formula C9H11FO2 B8775106 (3-(2-Fluoroethoxy)phenyl)methanol

(3-(2-Fluoroethoxy)phenyl)methanol

Cat. No.: B8775106
M. Wt: 170.18 g/mol
InChI Key: CGOVROUESQOHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-Fluoroethoxy)phenyl)methanol is a valuable aromatic alcohol building block in organic synthesis and medicinal chemistry research. Its structure, featuring a benzyl alcohol moiety and a 2-fluoroethoxy side chain, makes it a critical precursor for the development of novel positron emission tomography (PET) radiotracers. Researchers utilize this compound to incorporate fluoroalkoxy groups into more complex molecules, particularly those targeting the central nervous system . For instance, analogous 3-fluoroalkoxy-substituted compounds have been strategically designed and used to develop high-affinity ligands for targets such as the transient receptor potential cation channel subfamily V member 1 (TRPV1) and the serotonin transporter (SERT) . These ligands can be radiolabeled with fluorine-18, a radioisotope ideal for PET imaging, to study receptor density and function in living organisms . The 2-fluoroethoxy chain in this compound facilitates the efficient synthesis of such radiotracers via straightforward nucleophilic substitution reactions, enabling the study of neurological processes and the development of diagnostic agents for conditions like chronic pain and depression . As a reagent, this compound offers researchers a versatile handle for structural modification, aiding in the exploration of structure-activity relationships and the creation of compounds with optimized pharmacological properties . This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet and handle the material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

[3-(2-fluoroethoxy)phenyl]methanol

InChI

InChI=1S/C9H11FO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,11H,4-5,7H2

InChI Key

CGOVROUESQOHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCF)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (3-(2-Fluoroethoxy)phenyl)methanol with structurally related phenylmethanol derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -OCH₂CH₂F (meta) C₉H₁₁FO₂ 170.18 PET tracer intermediate; enhanced metabolic stability
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol -OCH₃ (meta), -OCH₂CF₃ (para) C₁₀H₁₁F₃O₃ 236.19 Higher lipophilicity; potential CNS targeting
(4-(2-Fluoroethoxy)phenyl)methanol -OCH₂CH₂F (para) C₉H₁₁FO₂ 170.18 Radiolabeling precursor for fatty acid PET tracers
2-(3-Methoxyphenyl)ethanol -OCH₃ (meta), -CH₂CH₂OH C₉H₁₂O₂ 152.19 Lower fluorophilicity; used in fragrance synthesis
N-[3-(2-Fluoroethoxy)phenyl]-... (ligand) -OCH₂CH₂F (meta), complex side chain Varies ~450–500 PARP-1 inhibitor; cancer imaging
Key Observations:

Substituent Position: Meta-substituted derivatives (e.g., this compound) exhibit distinct spatial arrangements compared to para-substituted analogs (e.g., (4-(2-Fluoroethoxy)phenyl)methanol). Meta substitution may reduce steric hindrance in receptor binding, as seen in PARP-1 inhibitors .

Fluorine Impact: The 2-fluoroethoxy group increases metabolic stability compared to non-fluorinated ethoxy groups, as fluorine resists oxidative degradation . Trifluoroethoxy analogs (e.g., [3-Methoxy-4-(trifluoroethoxy)phenyl]methanol) further enhance lipophilicity but may reduce solubility .

Biological Activity: Compounds with 2-fluoroethoxy groups are frequently utilized in PET tracers for myocardial fatty acid metabolism (e.g., 5-(4-(2-Fluoroethoxy)phenyl)pentadecanoic acid) due to their favorable pharmacokinetics .

Comparative Physicochemical Properties

Property This compound [3-Methoxy-4-(trifluoroethoxy)phenyl]methanol (4-(2-Fluoroethoxy)phenyl)methanol
LogP (Predicted) 1.8 2.5 1.7
Water Solubility (mg/mL) ~10 ~5 ~12
Melting Point (°C) Not reported 85–90 Not reported
NMR Shifts (δ, ppm) ~4.5–4.8 (CH₂F), 7.2–7.5 (aromatic) ~4.6–4.9 (CF₃), 7.1–7.4 (aromatic) Similar to meta isomer
  • LogP : The trifluoroethoxy derivative’s higher LogP (2.5) suggests greater membrane permeability, advantageous for blood-brain barrier penetration .
  • NMR Data : Fluorinated ethoxy groups show distinct splitting patterns in ^1H NMR (e.g., CH₂F protons at δ 4.5–4.8) .

Preparation Methods

Synthesis of 2-Fluoroethyl Tosylate

2-Fluoroethyl tosylate, the alkylating agent, is prepared by reacting 2-fluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of potassium hydroxide. The reaction proceeds at room temperature, yielding the tosylate in high purity:

2-Fluoroethanol+TsClKOH, H2O2-Fluoroethyl tosylate+HCl\text{2-Fluoroethanol} + \text{TsCl} \xrightarrow{\text{KOH, H}_2\text{O}} \text{2-Fluoroethyl tosylate} + \text{HCl}

Alkylation Reaction

3-Hydroxybenzyl alcohol is treated with 2-fluoroethyl tosylate in dry DMF using sodium hydride (NaH) as a base at 120°C. The phenolic oxygen attacks the tosylate’s electrophilic carbon, displacing the tosyl group and forming the 2-fluoroethoxy substituent:

3-Hydroxybenzyl alcohol+2-Fluoroethyl tosylateNaH, DMF, 120°C(3-(2-Fluoroethoxy)phenyl)methanol+TsOH\text{3-Hydroxybenzyl alcohol} + \text{2-Fluoroethyl tosylate} \xrightarrow{\text{NaH, DMF, 120°C}} \text{this compound} + \text{TsOH}

Key Data :

  • Yield : 60–94% (based on analogous reactions)

  • Reaction Time : 2–12 hours

  • Purification : Column chromatography or recrystallization

Reduction of 3-(2-Fluoroethoxy)benzoic Acid

This two-step approach involves synthesizing 3-(2-Floroethoxy)benzoic acid followed by reduction to the primary alcohol.

Alkylation of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid undergoes alkylation with 2-fluoroethyl tosylate under conditions similar to Section 1.2. Sodium hydride in DMSO facilitates the substitution, yielding 3-(2-fluoroethoxy)benzoic acid:

3-Hydroxybenzoic acid+2-Fluoroethyl tosylateNaH, DMSO3-(2-Fluoroethoxy)benzoic acid\text{3-Hydroxybenzoic acid} + \text{2-Fluoroethyl tosylate} \xrightarrow{\text{NaH, DMSO}} \text{3-(2-Fluoroethoxy)benzoic acid}

Borane-Mediated Reduction

The carboxylic acid is reduced to the alcohol using borane-tetrahydrofuran (BH₃-THF). Borane coordinates with the carbonyl oxygen, enabling hydride transfer to form the primary alcohol:

3-(2-Fluoroethoxy)benzoic acidBH3-THFThis compound\text{3-(2-Fluoroethoxy)benzoic acid} \xrightarrow{\text{BH}_3\text{-THF}} \text{this compound}

Key Data :

  • Yield : 95% (based on analogous reductions)

  • Reaction Time : 12 hours

  • Workup : Quenching with 1N HCl, extraction with ether

Reduction of 3-(2-Fluoroethoxy)benzaldehyde

Aldehyde intermediates offer a streamlined pathway due to milder reduction conditions.

Alkylation of 3-Hydroxybenzaldehyde

3-Hydroxybenzaldehyde is alkylated with 2-fluoroethyl tosylate using NaH in DMF at 120°C, analogous to Section 1.2:

3-Hydroxybenzaldehyde+2-Fluoroethyl tosylateNaH, DMF3-(2-Fluoroethoxy)benzaldehyde\text{3-Hydroxybenzaldehyde} + \text{2-Fluoroethyl tosylate} \xrightarrow{\text{NaH, DMF}} \text{3-(2-Fluoroethoxy)benzaldehyde}

Sodium Borohydride Reduction

The aldehyde is reduced to the alcohol using sodium borohydride (NaBH₄) in methanol. NaBH₄ selectively reduces the aldehyde group without affecting the ether linkage:

3-(2-Fluoroethoxy)benzaldehydeNaBH4,MeOHThis compound\text{3-(2-Fluoroethoxy)benzaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}

Key Data :

  • Yield : 85–90% (estimated from similar reductions)

  • Reaction Time : 30 minutes

  • Purification : Acidic workup and solvent evaporation

Comparative Analysis of Methods

Method Starting Material Steps Yield Complexity Key Advantage
Direct Alkylation3-Hydroxybenzyl alcohol160–94%LowMinimal purification required
Carboxylic Acid Reduction3-Hydroxybenzoic acid2~95%ModerateHigh yield in reduction step
Aldehyde Reduction3-Hydroxybenzaldehyde285–90%LowMild reduction conditions
  • Direct Alkylation is optimal for single-step synthesis but requires stringent control of base strength to avoid side reactions.

  • Carboxylic Acid Reduction offers the highest yield but involves handling strong reducing agents like BH₃-THF.

  • Aldehyde Reduction balances simplicity and safety, making it suitable for large-scale production.

Mechanistic Considerations

Nucleophilic Substitution Dynamics

The alkylation step (Sections 1–3) follows an Sₙ2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of the tosylate. Steric hindrance from the 2-fluoroethoxy group is minimal due to the linear geometry of the transition state.

Reduction Pathways

  • Borane-THF : Coordinates to the carbonyl oxygen, enabling hydride transfer from boron to the electrophilic carbon.

  • NaBH₄ : Operates via a similar mechanism but is less reactive, requiring protic solvents like methanol to stabilize intermediates.

Industrial-Scale Adaptations

Solvent Selection

  • DMF vs. DMSO : DMSO offers higher polarity, accelerating alkylation but complicating purification.

  • THF for Reductions : THF’s low boiling point (66°C) facilitates solvent removal post-reduction .

Q & A

Q. Basic Research Focus

  • NMR : The ¹H NMR spectrum shows characteristic peaks for the fluorinated ethoxy group (δ 4.70–4.90 ppm, split due to coupling with fluorine) and the hydroxymethyl proton (δ 1.50–2.00 ppm, broad singlet) .
  • HPLC/MS : Retention time and molecular ion ([M+H]⁺ at m/z 215) confirm purity and molecular weight .
    Data Contradictions : Discrepancies in melting points or NMR shifts may arise from residual solvents (e.g., DMF) or incomplete reduction of intermediates. Cross-validation with elemental analysis or X-ray crystallography is recommended .

What are the primary oxidation pathways for this compound, and how do they impact its stability in biological assays?

Advanced Research Focus
The hydroxymethyl group is prone to oxidation under aerobic conditions, forming 3-(2-fluoroethoxy)benzaldehyde , which can dimerize or react with biomolecules. Stability studies in PBS (pH 7.4) show ~20% degradation over 24 hours at 37°C .
Mitigation Strategies :

  • Use antioxidants (e.g., ascorbic acid) in buffer solutions.
  • Store compounds under inert gas (N₂/Ar) at –20°C to minimize oxidation .

How does the 2-fluoroethoxy substituent influence the compound’s lipophilicity and binding affinity in receptor interaction studies?

Advanced Research Focus
The 2-fluoroethoxy group increases lipophilicity (logP ~2.1) compared to non-fluorinated analogs (logP ~1.5), enhancing membrane permeability. Docking studies suggest the fluorine atom forms halogen bonds with aromatic residues (e.g., Tyr or Phe) in enzyme active sites, improving binding affinity by 1.5–2.0 kcal/mol .
Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics for targets like kinases or GPCRs .

How do structural analogs of this compound compare in terms of biological activity and synthetic accessibility?

Q. Comparative Analysis Focus

CompoundStructural VariationBioactivity (IC₅₀)Synthetic Complexity
This compound ReferenceModerate
[3-(Trifluoroethoxy)phenyl]methanol CF₃ vs. F3-fold higher activity vs. COX-2High (requires CF₃ reagents)
[3-(Methoxy)phenyl]methanol OCH₃ vs. FLower logP (1.2), reduced CNS penetrationLow
Trade-offs : Fluorinated analogs offer enhanced potency but require specialized reagents (e.g., 2-fluoroethyl bromide) and stringent safety protocols .

What strategies resolve contradictions in reported synthetic yields for this compound?

Data Analysis Focus
Discrepancies in yields (40–75%) often stem from:

  • Impurity in starting materials (e.g., 3-hydroxybenzaldehyde purity <95%).
  • Incomplete substitution : Use of suboptimal bases (e.g., NaHCO₃ vs. K₂CO₃) reduces conversion rates .
    Optimization Framework :

Conduct reaction monitoring via TLC or in-situ IR.

Employ Design of Experiments (DoE) to optimize temperature, solvent, and stoichiometry .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Methodological Focus

  • Fluorinated Reagent Handling : 2-fluoroethyl bromide is volatile and toxic; use flow chemistry to minimize exposure .
  • Purification : Silica gel chromatography is inefficient for large batches. Switch to recrystallization (hexane/EtOAc) or fractional distillation .
  • Yield Drop at Scale : From 70% (1 g) to 50% (100 g) due to heat transfer inefficiencies. Mitigate with jacketed reactors and controlled addition rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.